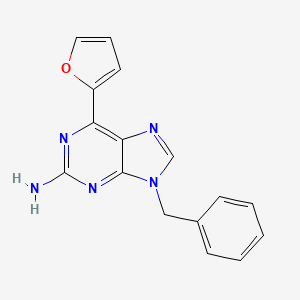

9-benzyl-6-(furan-2-yl)-9H-purin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N5O |

|---|---|

Molecular Weight |

291.31 g/mol |

IUPAC Name |

9-benzyl-6-(furan-2-yl)purin-2-amine |

InChI |

InChI=1S/C16H13N5O/c17-16-19-13(12-7-4-8-22-12)14-15(20-16)21(10-18-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,19,20) |

InChI Key |

FZKKCBUDFSOYPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Strategies for 9 Benzyl 6 Furan 2 Yl 9h Purin 2 Amine and Analogues

General Synthetic Routes to Substituted Purine (B94841) Derivatives

The construction of substituted purine derivatives is a cornerstone of medicinal chemistry, owing to the diverse biological activities exhibited by this class of compounds. jchps.comresearchgate.net General synthetic strategies can be broadly categorized into two approaches: building the purine ring from acyclic precursors or modifying a pre-existing purine scaffold.

Multi-step Chemical Reactions for Purine Ring Formation and Derivatization

The de novo synthesis of the purine ring is a complex but versatile method that allows for the introduction of a wide array of substituents. numberanalytics.comnews-medical.net This process typically involves the sequential construction of the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the purine core. researchgate.netjiwaji.edu

A common and historically significant approach is the Traube purine synthesis, which begins with a 4,5-diaminopyrimidine. wur.nl This intermediate can be cyclized with various one-carbon sources, such as formic acid or triethyl orthoformate, to form the imidazole portion of the purine ring. jchps.comrsc.org The initial pyrimidine itself can be synthesized through various condensation reactions.

The de novo pathway in biological systems provides a conceptual framework for chemical synthesis, starting from simple precursors like ribose-5-phosphate (B1218738), amino acids, and one-carbon units to assemble the purine ring. microbenotes.com In a laboratory setting, this translates to a multi-step process involving a series of enzyme-catalyzed or chemically-driven reactions. news-medical.netnumberanalytics.com The synthesis often begins with the formation of a key intermediate, 5-phosphoribosyl-1-pyrophosphate (PRPP), which serves as the foundation upon which the purine ring is built. microbenotes.comnumberanalytics.com The pathway proceeds through a series of eleven enzyme-catalyzed steps to yield inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. jiwaji.eduegyankosh.ac.in From IMP, branching pathways lead to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). numberanalytics.comnews-medical.net

Key steps in the de novo synthesis include:

Activation of ribose-5-phosphate: Formation of PRPP from ribose-5-phosphate and ATP. news-medical.netegyankosh.ac.in

Acquisition of purine atoms: Stepwise addition of atoms from glycine, formate, glutamine, aspartate, and CO2. microbenotes.comegyankosh.ac.in

Ring closures: Formation of the imidazole and then the pyrimidine rings to complete the purine structure. jiwaji.edu

The regulation of this pathway in biological systems is tightly controlled through feedback inhibition and allosteric regulation to maintain appropriate nucleotide levels. numberanalytics.comnews-medical.net

Nucleophilic Substitution Reactions in Purine Synthesis

Nucleophilic substitution is a fundamental tool for the derivatization of the purine ring, particularly at the C2, C6, and C8 positions. Halogenated purines, such as 6-chloropurine (B14466), are common and versatile starting materials for these reactions. jchps.comnih.gov The chlorine atom at the C6 position is highly susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiols. For instance, the reaction of 6-chloropurines with amines or hydrazine (B178648) hydrate (B1144303) can be used to synthesize 6-aminopurine (adenine) derivatives or 6-hydrazinylpurines, respectively. jchps.com Similarly, reaction with sodium alkoxides can yield 6-alkoxypurine derivatives. jchps.com The reactivity of halogens on the purine ring generally follows the order C6 > C2 > C8, allowing for selective functionalization. researchgate.net

Specific Methodologies for the Introduction of Furan-2-yl and Benzyl (B1604629) Moieties

To synthesize the target compound, 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine, specific reactions are required to install the furan-2-yl group at the C6 position and the benzyl group at the N9 position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki) for C6-Substitution

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used to introduce aryl and heteroaryl substituents, such as the furan-2-yl group, at the C6 position of the purine ring. nih.govmdpi.com

The Suzuki-Miyaura coupling is a particularly effective method that involves the reaction of a halopurine (typically a 6-chloropurine or 6-bromopurine) with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov For the synthesis of the target compound, 6-chloro-9-benzyl-9H-purin-2-amine would be reacted with furan-2-boronic acid. The efficiency of this reaction can be influenced by the choice of catalyst, ligand, base, and solvent. nih.gov Aqueous solvent systems have been shown to be effective for the Suzuki coupling of heterocyclic substrates. nih.gov

The Stille coupling is another valuable technique that utilizes an organotin reagent, such as 2-(tributylstannyl)furan, to couple with a halopurine. jlu.edu.cn This reaction is also typically catalyzed by a palladium complex. Both Suzuki and Stille couplings offer a high degree of functional group tolerance and are generally regio- and stereoselective. researchgate.net

The general mechanism for these cross-coupling reactions involves three key steps:

Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the purine.

Transmetalation: The furan (B31954) group is transferred from the boron or tin reagent to the palladium catalyst.

Reductive elimination: The desired C-C bond is formed, and the palladium catalyst is regenerated. acs.org

N-Alkylation and N-Arylation Strategies for N9-Substitution

The introduction of the benzyl group at the N9 position of the purine ring is typically achieved through N-alkylation reactions. The alkylation of purines can be complex, as it can potentially occur at multiple nitrogen atoms (N1, N3, N7, and N9). rsc.orgub.edu However, the N9 position is generally the most thermodynamically favored site for alkylation. rsc.org

Direct alkylation of a purine with an alkyl halide, such as benzyl bromide, in the presence of a base is a common method. ub.eduacs.org The choice of base and reaction conditions can significantly influence the regioselectivity of the alkylation. Strong bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) are often used to deprotonate the purine, forming an anion that then reacts with the alkylating agent. nih.govnih.gov

Microwave-assisted synthesis has also been shown to be an effective technique for promoting regioselective N9-alkylation of purines, often leading to higher yields and shorter reaction times compared to conventional heating. ub.edu In some cases, protecting groups can be employed to block other nitrogen atoms and direct the alkylation specifically to the N9 position. The presence of a bulky substituent at the C6 position can also sterically hinder alkylation at the N7 position, thus favoring N9 substitution. nih.govacs.org

Derivatization and Structural Modification at Key Purine Positions (C2, C6, C8, N9)

The versatility of the purine scaffold allows for extensive structural modification at several key positions, enabling the synthesis of a wide range of analogues with diverse properties. rsc.orgnih.gov

C2 Position: The C2 position can be functionalized through various reactions. For instance, a 2-amino group, as in the target compound, can be introduced starting from guanine (B1146940) or by amination of a 2-halopurine. researchgate.net The 2-amino group itself can be further modified.

C6 Position: As discussed previously, the C6 position is readily modified via nucleophilic substitution of a 6-halopurine or through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org This allows for the introduction of a vast array of carbon, nitrogen, oxygen, and sulfur-based substituents.

C8 Position: The C8 position is unique in that it can undergo both electrophilic and nucleophilic substitution reactions. nih.gov It can be halogenated, and this halogen can then be displaced or used in cross-coupling reactions. mdpi.com Direct C-H arylation at the C8 position is also a known transformation. acs.org

N9 Position: The N9 position is the most common site for glycosylation in naturally occurring purine nucleosides and a primary target for alkylation and arylation in synthetic analogues. rsc.orgscispace.com The strategies for N9 substitution have been detailed in section 2.2.2.

The ability to selectively modify these four positions provides a powerful platform for the design and synthesis of novel purine derivatives with tailored properties.

Analytical Methodologies for Compound Characterization and Purity Assessment

The definitive identification and purity verification of synthesized compounds like this compound and its analogues rely on a combination of powerful analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and the three-dimensional arrangement of atoms in space.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For purine derivatives, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom. mdpi.com While specific spectral data for this compound is not widely published, analysis of related structures allows for the prediction of characteristic chemical shifts. For instance, the protons of the benzyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm), with the methylene (B1212753) protons (CH₂) appearing as a singlet around δ 5.4 ppm. mdpi.com The furan ring protons and the purine ring protons would exhibit distinct signals, and the amine protons would likely appear as a broad singlet. rsc.org In ¹³C NMR spectra, the carbon atoms of the purine core, the benzyl group, and the furan moiety would all show characteristic resonances. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of purines and their derivatives exhibit characteristic absorption bands. sci-hub.seacs.org For this compound, the spectrum would be expected to show:

N-H stretching vibrations for the amine group, typically in the region of 3100-3500 cm⁻¹. sci-hub.se

C-H stretching vibrations for the aromatic and furan rings around 3000-3100 cm⁻¹ and for the methylene group just below 3000 cm⁻¹.

C=N and C=C stretching vibrations within the purine and aromatic rings in the 1400-1650 cm⁻¹ region. acs.org

C-N stretching vibrations in the 1250-1350 cm⁻¹ range.

Characteristic furan ring vibrations , including C-O-C stretching.

The differences in IR spectra are significant enough to help in the identification and differentiation of various purine derivatives. sci-hub.se

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering clues to its structure. nih.gov In the mass spectrum of this compound (molar mass 291.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 291. Subsequent fragmentation would likely involve the cleavage of the benzyl group (leading to a prominent peak at m/z 91 for the benzyl cation) and fragmentation of the furan ring. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments. rsc.org

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about conjugated systems within a molecule. Purine itself has absorption maxima in the UV region. nist.gov The extended conjugation in this compound, involving the purine system, the furan ring, and the benzyl group, would be expected to result in characteristic absorption bands, likely between 260 and 280 nm. umaine.edu

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on data from analogous compounds.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for purine, furan, and benzyl protons; distinct CH₂ singlet. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the purine, furan, and benzyl moieties. |

| IR | N-H, aromatic C-H, C=N, C=C, and C-O-C stretching bands. |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 291, with fragments corresponding to loss of benzyl and furan groups. |

| UV-Vis | Absorption maxima in the UV range (approx. 260-280 nm) due to electronic transitions in the conjugated system. |

X-ray Crystallography for Absolute Structural Elucidation

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. vensel.org

While the crystal structure for this compound is not publicly available, the structure of a close analogue, 9-benzyl-6-(benzylsulfanyl)-9H-purin-2-amine , has been determined. nih.govresearchgate.net This analysis reveals critical structural features that are likely shared across similar derivatives.

Table 2: Crystallographic Data for the Analogue 9-benzyl-6-(benzylsulfanyl)-9H-purin-2-amine Data obtained from Hariono et al., 2014. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇N₅S |

| Molar Mass | 347.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.7346 (7) |

| b (Å) | 5.5511 (3) |

| c (Å) | 20.4817 (10) |

| β (˚) | 121.325 (3) |

| Volume (ų) | 1625.31 (14) |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor | 0.050 |

This comprehensive suite of analytical techniques is essential for the unambiguous characterization and purity assessment of this compound and its analogues, providing a foundation for any further investigation into their properties.

Structure Activity Relationship Sar Studies of 9 Benzyl 6 Furan 2 Yl 9h Purin 2 Amine Derivatives

Influence of Substituents on Purine (B94841) Nucleus Bioactivity

The substituent at the N9 position of the purine ring plays a pivotal role in the molecule's interaction with its biological targets. The N9-benzyl group, as seen in the parent compound, is a common feature in many biologically active purine derivatives. The benzene (B151609) ring of the benzyl (B1604629) group can engage in π-π stacking and hydrophobic interactions within the binding pocket of a target protein.

In a study of N-benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angles between the purine ring system and the benzene ring were found to be 89.21° and 82.14° for the two molecules in the asymmetric unit, indicating a nearly perpendicular orientation. researchgate.net This spatial arrangement can influence how the molecule fits into a receptor's binding site. The introduction of substituents on the benzyl ring, such as methoxy (B1213986) groups, can further refine the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity. For instance, the position and nature of the substituent on the aryl ring can alter the electron density and lipophilicity of the entire N9-substituent, thereby affecting its binding affinity.

The replacement of the benzyl group with other aryl or arylsulfonyl moieties can also have a profound impact on biological activity. An aryl group can offer different electronic and steric profiles compared to a benzyl group, while an arylsulfonyl group introduces a sulfonamide linkage that can act as a hydrogen bond acceptor, providing additional points of interaction with a biological target.

Table 1: Influence of N9-Substituents on Purine Bioactivity

| N9-Substituent | Potential Interactions | Impact on Bioactivity |

|---|---|---|

| Benzyl | Hydrophobic interactions, π-π stacking | Can confer significant biological activity by anchoring the molecule in a binding pocket. |

| Methoxybenzyl | Hydrophobic interactions, potential for hydrogen bonding | The methoxy group can alter electronic properties and provide an additional hydrogen bond acceptor site, potentially increasing affinity. |

| Aryl | Varied electronic and steric profiles, π-π stacking | The nature and substitution pattern of the aryl ring can fine-tune the molecule's activity and selectivity. |

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and its presence in a molecule can significantly contribute to biological activity. ijabbr.comutripoli.edu.ly Furan derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for π-π interactions.

In the context of 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine, the furan-2-yl moiety at the C6 position is crucial for its biological potency. The attachment at the 2-position of the furan ring directs the oxygen atom in a specific orientation relative to the purine core, which can be critical for binding to a target. Studies on other heterocyclic systems have shown that the furan scaffold is a valuable component in the design of new drugs. ijabbr.com For example, in a series of 2-(furan-2-yl)naphthalen-1-ol derivatives, the furan ring was found to be important for their anti-breast cancer activity. nih.gov The replacement of the furan ring with other heterocyclic or aromatic systems would likely result in a significant change in the biological activity profile.

Table 2: Biological Significance of the Furan Moiety

| Property | Contribution to Bioactivity |

|---|---|

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with biological targets. utripoli.edu.ly |

| Aromaticity | The aromatic ring can participate in π-π stacking and other non-covalent interactions. ijabbr.com |

Substitutions at the C2 and C8 positions of the purine nucleus are well-known strategies for modulating the activity and selectivity of purine-based compounds. nih.govnih.gov The C2-amino group in the parent compound is a key feature that can participate in hydrogen bonding. Altering this group or introducing substituents at the C8 position can have significant consequences.

Research on C2- and C8-substituted adenosine (B11128) derivatives has shown that these positions are sensitive to steric and electronic modifications. nih.gov For instance, hydrophobic substituents at the C2 position were found to be necessary for high affinity at the hA2A adenosine receptor, whereas hydrophobic substitution at the C8 position was detrimental to binding at this receptor subtype. nih.gov This suggests that the binding pocket around the C2 position can accommodate bulkier groups compared to the C8 position. nih.gov

In some cases, C8-substituted derivatives have shown reduced binding affinity at certain receptors while maintaining high affinity at others, indicating that modifications at this position can be a tool for achieving receptor selectivity. nih.gov The introduction of aryl groups at the C8 position via palladium-catalyzed cross-coupling reactions is a common synthetic strategy to explore the SAR at this position. nih.gov

Table 3: Effects of C2 and C8 Substitutions on Purine Derivatives

| Position | Type of Substituent | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| C2 | Hydrophobic (e.g., hexynyl) | Required for high affinity at hA2AAR | nih.gov |

| C8 | Hydrophobic (e.g., hexynyl) | Abolished binding at hA2AAR but maintained affinity at hA3AR | nih.gov |

Steric, Electronic, and Hydrophobic Contributions to Biological Activity

The biological activity of this compound derivatives is governed by a combination of steric, electronic, and hydrophobic factors. The size and shape of the molecule (steric effects) determine how well it fits into its biological target. The distribution of electron density (electronic effects) influences the types of non-covalent interactions it can form, such as hydrogen bonds and electrostatic interactions. The water-solubility of the molecule (hydrophobic effects) affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

The hydrophobic character of the N9-benzyl group contributes significantly to the molecule's ability to bind to hydrophobic regions of a target protein. The furan-2-yl moiety, while containing a polar oxygen atom, is also largely hydrophobic. The interplay between these hydrophobic groups and the more polar C2-amino group and the purine core itself creates a molecule with a balanced amphipathic character, which is often a desirable feature for drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide the design of more potent and selective derivatives.

For a series of 2,6,9-trisubstituted purine derivatives with anticancer activity, a 3D-QSAR model was developed to understand the structural requirements for cytotoxicity. semanticscholar.org The model indicated that steric factors were the primary drivers of activity. Specifically, the model suggested that bulky substituents at the C6 position were favorable, while large groups at the C2 position were detrimental to activity. semanticscholar.org

Such predictive models are invaluable in the drug discovery process. By generating a virtual library of this compound derivatives with various substituents at the C2 and C8 positions, as well as on the N9-benzyl and C6-furan rings, a QSAR model could be employed to predict their biological activity. This would allow for the prioritization of the most promising compounds for synthesis and biological evaluation, thereby saving time and resources. The development of a robust QSAR model for this class of compounds would be a significant step forward in the rational design of new purine-based therapeutics.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine might interact with various protein targets.

The purine (B94841) scaffold is a well-established framework for developing ligands that target a wide array of proteins, particularly adenosine (B11128) receptors and kinases. Research into derivatives of 6-(2-Furanyl)-9H-purin-2-amine has identified this class of compounds as a source of novel and selective A₂A adenosine receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have been conducted by modifying the substituent at the 9-position of the purine ring, demonstrating that this position is critical for achieving high affinity and selectivity. nih.gov The 9-benzyl group in the title compound is one such modification explored to optimize receptor binding.

Molecular docking simulations can predict how this compound fits into the binding pocket of the A₂A adenosine receptor. For instance, a related adenosine derivative, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, has shown high affinity for the A₂A receptor with a Ki value of 1.02 ± 0.06 nM. tuni.fi Docking studies of such compounds help rationalize this high affinity by revealing a favorable binding mode within the receptor's active site. tuni.fi

Beyond adenosine receptors, purine derivatives are known to inhibit various protein kinases. nih.gov Kinases represent a large family of enzymes often implicated in diseases like cancer. semanticscholar.org Computational screening and binding assays of analogous 9-substituted purine compounds have shown inhibitory activity against specific kinases, suggesting that this compound could also be evaluated for kinase inhibition. bindingdb.orgbindingdb.org Docking models for these interactions typically show the purine core situated in the ATP-binding pocket of the kinase. nih.gov

Virtual Screening and De Novo Drug Design Strategies

Rational Design of Novel Purine Analogues based on Computational Insights

The insights gained from computational studies on this compound and its analogues provide a solid foundation for the rational design of new derivatives with improved biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are pivotal in this process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how different structural modifications affect the activity, researchers can build predictive models that guide the design of new, more potent molecules. For instance, 3D-QSAR models can highlight the specific steric and electronic properties of the purine scaffold that are crucial for its interaction with a biological target. These models can indicate regions where bulky substituents might enhance activity and where certain electronic features, like hydrogen bond donors or acceptors, are favorable.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of the interactions between the ligand and the amino acid residues in the active site of the target protein. For this compound, docking studies could be performed against various potential targets, such as kinases or adenosine receptors, to understand its binding mode. The results of these studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. This information is invaluable for designing new analogues with modifications that enhance these interactions, leading to improved binding affinity and, consequently, higher biological activity.

For example, if docking studies reveal that the furan (B31954) ring of this compound fits into a specific hydrophobic pocket of the target protein, new analogues could be designed with different heterocyclic rings at the 6-position to optimize this interaction. Similarly, if the 2-amino group is found to form a critical hydrogen bond with a specific amino acid residue, modifications to this group could be explored to strengthen this interaction. The benzyl (B1604629) group at the 9-position can also be modified to explore additional binding interactions within the active site.

By combining the insights from QSAR and molecular docking, a focused library of novel purine analogues can be designed and prioritized for synthesis and biological evaluation. This rational approach significantly increases the probability of discovering compounds with desired therapeutic properties while minimizing the trial-and-error nature of traditional drug discovery.

Future Research Directions and Preclinical Exploration of Therapeutic Potential

Identification and Validation of Novel Molecular Targets for 9-Benzyl-6-(furan-2-yl)-9H-purin-2-amine Analogues

The therapeutic potential of purine (B94841) analogues is intrinsically linked to their ability to interact with specific molecular targets within the body. Purines and their derivatives are fundamental components of cellular signaling, acting as ligands for a wide array of purinergic receptors, which are categorized into P1 adenosine (B11128) receptors and P2 nucleotide receptors. nih.gov These receptors are implicated in numerous physiological processes, including neurotransmission, inflammation, and cellular proliferation. nih.govnih.gov The challenge and opportunity for analogues of this compound lie in identifying which of these, or other, targets they modulate with high affinity and selectivity.

Initial screenings of similar 9-benzyl-6-(2-furyl)purine compounds have revealed potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. nih.gov This suggests that the molecular targets for these compounds may reside within essential metabolic or signaling pathways of the bacterium. Future research should prioritize the identification of these specific mycobacterial proteins. Techniques such as affinity chromatography using immobilized compound analogues or chemoproteomic approaches could be employed to isolate and identify binding partners from bacterial lysates.

Furthermore, studies on related 9-benzylpurine derivatives have shown significant anticonvulsant activity in rat models, suggesting engagement with targets in the central nervous system. nih.gov The ubiquity of adenosine receptors (A₁, A₂A, A₂B, A₃) in the brain makes them prime candidates. nih.govnih.gov Validating these potential targets would involve a combination of computational and experimental approaches.

Key research activities should include:

Computational Docking and Virtual Screening: Using the known structure of the compound and its analogues to predict binding affinities against a library of known protein structures, particularly purinergic receptors and mycobacterial enzymes.

Competitive Binding Assays: Utilizing radiolabeled ligands for known targets (e.g., adenosine receptors) to determine if the novel compounds can displace them, thus confirming interaction.

Enzymatic and Cellular Assays: Testing the ability of the compounds to modulate the activity of specific enzymes or cellular pathways hypothesized to be targets. For instance, assessing the impact on de novo purine synthesis in bacteria, a pathway known to be inhibited by some purine analogues. mdpi.com

Structural Biology: Co-crystallizing active analogues with their identified target proteins to elucidate the precise molecular interactions, which can guide the design of next-generation compounds with improved selectivity. researchgate.net

An in silico analysis of the related compound, 9-benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine, predicted favorable drug-likeness properties, suggesting its potential as an orally active agent. researchgate.net This further underscores the importance of identifying its specific molecular targets to understand its therapeutic mechanism.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of a 9-Benzyl-6-(furan-2-yl)-purin-2-amine Analogue

This interactive table summarizes in silico predictions for 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine, highlighting its potential as a drug candidate. researchgate.net

| Property | Predicted Value | Implication |

| Molecular Formula | C₁₈H₁₇N₅O | Basic structural information. |

| Molecular Weight | 319.36 g/mol | Falls within typical range for oral drugs. |

| Fraction Csp3 | 0.17 | Indicates a degree of non-flatness, often favorable for binding. |

| Num. Rotatable Bonds | 4 | Suggests a balance of flexibility and conformational rigidity. |

| Lipophilicity (Consensus LogP) | 2.87 | Indicates good lipophilicity, which can aid in membrane permeability. |

| Water Solubility | Soluble | Favorable for formulation and absorption. |

| Drug-Likeness | Good | Meets criteria (e.g., Lipinski's rule of five) for a potential oral drug. |

Development of Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration

Expanding the library of this compound analogues is critical for establishing robust structure-activity relationships (SAR) and optimizing therapeutic properties. The development of efficient and versatile synthetic strategies is therefore a cornerstone of future preclinical research.

Research has demonstrated successful synthesis of 9-benzyl-6-(2-furyl)purines through a multi-step process involving N-alkylation or N-arylation of a purine core, followed by a Stille coupling reaction to introduce the furan (B31954) substituent at the 6-position. nih.gov Modifications to this core strategy can allow for extensive exploration of the chemical space.

Key areas for synthetic development include:

Diversification of the Benzyl (B1604629) Moiety: Introducing a wide range of substituents (both electron-donating and electron-withdrawing) onto the phenyl ring of the benzyl group. Studies have shown that electron-donating groups, such as methoxy (B1213986), on the benzyl ring can enhance the antimycobacterial activity of related compounds. nih.gov

Modification of the Purine Core: Exploring substitutions at other positions of the purine ring. For example, adding a chlorine atom at the 2-position has been shown to significantly boost antimycobacterial efficacy. nih.gov Amination at the 6-position is another key modification, as seen in anticonvulsant analogues where various alkylamino groups were tested. nih.gov

Alternative Coupling Chemistries: Investigating other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could provide alternative and potentially more efficient routes to a wider range of analogues, including those with different aromatic or heteroaromatic groups at the 6-position.

Flow Chemistry and High-Throughput Synthesis: Implementing automated synthesis platforms to rapidly generate large libraries of analogues. This would accelerate the SAR studies needed to identify lead compounds.

Asymmetric Synthesis: For analogues with chiral centers, developing methods for enantioselective synthesis is crucial, as different enantiomers can have vastly different biological activities and metabolic profiles. mdpi.com

The synthesis of related purine structures has been achieved through various methods, such as reacting a 2-chloro-6-substituted purine with a protected sugar moiety, followed by amination. google.com Another approach involves the reaction of 6-chloropurine (B14466) with 2,3-dihydrofuran, followed by reaction with an amine. nih.gov These established methods provide a strong foundation for creating a diverse library of analogues based on the this compound scaffold.

Establishment of Robust In Vitro and In Vivo (Non-human) Research Models for Efficacy and Mechanistic Studies

To translate initial findings into viable therapeutic candidates, it is essential to establish a suite of reliable research models to test efficacy and elucidate the mechanism of action. These models must be carefully selected to be relevant to the diseases being targeted.

Table 2: Exemplar Research Models for Preclinical Evaluation of Purine Analogues

This interactive table outlines various non-human models applicable to testing the efficacy and mechanisms of this compound analogues based on their observed biological activities.

| Model Type | Specific Example | Application | Reference |

| In Vitro (Cell-based) | Mycobacterium tuberculosis culture | Direct assessment of antimycobacterial activity (MIC determination). | nih.gov |

| Macrophage infection models | Evaluation of compound activity against intracellular bacteria. | nih.gov | |

| Vero cells, other mammalian cell lines | Cytotoxicity assays to determine selectivity index. | nih.gov | |

| Caco-2 cell monolayers | Assessment of intestinal permeability and potential for oral absorption. | nih.gov | |

| Rat liver microsomes | Studying metabolic stability and identifying potential drug-drug interactions. | nih.gov | |

| In Vivo (Animal) | Maximal Electroshock (MES) model in rats | Screening for anticonvulsant activity. | nih.gov |

| Mouse models of tuberculosis | Efficacy testing in a whole-organism infection context. | nih.gov | |

| Patient-Derived Xenograft (PDX) Models | For oncology applications, testing efficacy against human tumors in an immunodeficient mouse. | crownbio.com | |

| Syngeneic Tumor Models | For immuno-oncology, testing efficacy in mice with competent immune systems. | crownbio.com |

For antimycobacterial potential, a tiered approach would be effective:

In Vitro Susceptibility Testing: Initial screening against pure cultures of M. tuberculosis to determine the Minimum Inhibitory Concentration (MIC). nih.gov

Intracellular Activity: Using macrophage cell lines infected with M. tuberculosis to ensure the compounds can penetrate host cells and eliminate the bacteria residing within. nih.gov

Cytotoxicity Assays: Testing against mammalian cell lines (e.g., Vero cells) to establish a selectivity index (the ratio of host cell toxicity to bacterial MIC), which is a critical parameter for drug development. nih.gov

In Vivo Efficacy Models: Utilizing established mouse models of tuberculosis to evaluate the compound's ability to reduce bacterial load in the lungs and other organs. nih.gov

For anticonvulsant potential, established neurological models are required:

Maximal Electroshock (MES) Seizure Model: This is a standard preclinical screen in rats or mice to identify compounds that prevent the spread of seizures. nih.gov

Pharmacokinetic Studies: In vivo studies in rats to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for understanding its exposure in the central nervous system. nih.gov

Translational Research Prospects for Chemical Probes and Tool Compounds in Biological Systems

Beyond their direct therapeutic potential, well-characterized molecules like this compound analogues can serve as powerful chemical probes. youtube.com A chemical probe is a small molecule with high potency and selectivity for a specific target, used to interrogate biological systems and validate targets. chemicalprobes.org Developing analogues into such tools can significantly accelerate biological discovery. youtube.com

Key prospects for translational research include:

Target Validation: A highly selective analogue can be used to pharmacologically inhibit a target protein in cells or organisms. The resulting biological phenotype can confirm the role of that protein in a specific pathway or disease process.

Pathway Elucidation: By observing the downstream effects of inhibiting a specific target with a probe, researchers can map out complex signaling cascades. For example, a probe targeting a specific mycobacterial enzyme could help elucidate novel pathways essential for the bacterium's survival.

Development of Diagnostic Tools: Analogues could be modified with imaging agents (e.g., fluorophores or positron-emitting isotopes) to create probes for techniques like fluorescence microscopy or Positron Emission Tomography (PET). Such probes could be used to visualize the location and density of a specific target in tissues, potentially aiding in disease diagnosis or patient stratification.

Affinity-Based Proteomics: Attaching a reactive group or an enrichment handle (like biotin) to a potent analogue creates a tool for activity-based protein profiling (ABPP). youtube.com This technique allows for the identification of the probe's direct binding partners in a complex proteome, confirming its target and potentially revealing off-targets. youtube.com

The development of analogues of this compound as chemical probes represents a synergistic line of research. The same SAR studies that optimize therapeutic efficacy also provide the highly potent and selective molecules needed for robust probe design. These tools are invaluable for both fundamental biological research and the long-term goal of developing targeted therapies. youtube.comchemicalprobes.org

Q & A

Q. Table 1: Comparison of Dichloropurine Synthesis Routes

| Precursor | Yield (%) | Purity | Conditions | Reference |

|---|---|---|---|---|

| Xanthine | 85–90 | High | H₂O, HCl, reflux | |

| Adenine | 70–75 | Moderate | DMF, POCl₃, 0–5°C |

How does the substitution pattern on the purine ring affect the biological activity of this compound derivatives?

Advanced Research Question

The benzyl group at position 9 enhances lipophilicity, improving membrane permeability, while the furan-2-yl group at position 6 introduces π-π stacking potential with aromatic residues in target proteins. demonstrates that replacing the 2-amine with bulkier substituents (e.g., N,N-dimethylamino) reduces anti-parasitic activity, suggesting steric hindrance disrupts target binding. Similarly, fluorinated benzyl groups (as in ) increase metabolic stability but may alter electronic properties, affecting affinity .

Q. Methodological Insight :

- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map substituent effects.

- Key Parameters : LogP (lipophilicity), Hammett constants (electronic effects), and steric maps (e.g., Taft parameters) .

What analytical techniques are most effective for characterizing the molecular structure and tautomeric forms of this compound?

Basic Research Question

- X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/c space group in , with β = 121.3°, a = 16.73 Å). Hydrogen bonding (N–H⋯N) and π-stacking can be visualized .

- NMR Spectroscopy : ¹H/¹³C NMR identifies tautomeric forms. For example, the 2-amine proton appears as a singlet near δ 7.25 ppm in DMSO-d₆ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 347.44 for C₁₉H₁₇N₅S in ) .

How can researchers resolve contradictions in reported biological activities of similar purine derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or structural nuances. For example:

- Case Study : reports anti-coccidial activity for a dimethylamino analog, while notes reduced activity in fluorinated derivatives. Contradictions may stem from differences in parasite strains or assay endpoints (e.g., IC₅₀ vs. growth inhibition).

- Resolution Strategies :

What are the key considerations in designing experiments to study the interaction of this compound with biological targets?

Advanced Research Question

Q. Table 2: Example Bioactivity Data from Analogous Compounds

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 9-Benzyl-6-(furan-2-yl)-2-NMe₂ | Coccidiosis | 12 μM | |

| 9-(2-Fluorobenzyl) analog | AChE | 10% inhibition |

How does the crystal packing of this compound influence its physicochemical properties?

Basic Research Question

The monoclinic P21/c structure () reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å between furan and purine rings). These interactions:

- Enhance thermal stability (mp > 150°C).

- Reduce solubility in non-polar solvents, requiring DMSO or DMF for dissolution .

Methodological Note : Use differential scanning calorimetry (DSC) to correlate packing density with melting points.

What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., furan oxygen as a nucleophile).

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., 100 ns simulations with GROMACS) to assess conformational flexibility.

- ADMET Prediction : Tools like SwissADME predict absorption (e.g., LogP = 2.1) and metabolic pathways (e.g., CYP3A4 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.